5-bromo-2H-thiophen-2-ide;bromozinc(1+)
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Overview
Description
5-bromo-2H-thiophen-2-ide;bromozinc(1+) is a compound that consists of a thiophene ring substituted with a bromine atom at the 5-position and a bromozinc(1+) moiety. Thiophenes are sulfur-containing heterocycles that are widely used in organic synthesis and materials science due to their unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2H-thiophen-2-ide;bromozinc(1+) typically involves the bromination of thiophene derivatives followed by the introduction of the bromozinc(1+) moiety. One common method involves the bromination of 2H-thiophene using bromine in the presence of a catalyst such as iron powder. The resulting 5-bromo-2H-thiophene is then reacted with a zinc reagent to form the bromozinc(1+) complex .
Industrial Production Methods
Industrial production of 5-bromo-2H-thiophen-2-ide;bromozinc(1+) may involve large-scale bromination and subsequent zincation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2H-thiophen-2-ide;bromozinc(1+) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The bromozinc(1+) moiety can participate in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of iron powder as a catalyst.
Zincation: Zinc reagents such as diethylzinc (ZnEt2) or zinc chloride (ZnCl2) in an inert atmosphere.
Major Products Formed
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Coupling Products:
Scientific Research Applications
5-bromo-2H-thiophen-2-ide;bromozinc(1+) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its role in drug discovery and development.
Mechanism of Action
The mechanism of action of 5-bromo-2H-thiophen-2-ide;bromozinc(1+) involves its ability to participate in various chemical reactions due to the presence of the bromine and bromozinc(1+) moieties. The bromine atom can undergo substitution reactions, while the bromozinc(1+) moiety can engage in cross-coupling reactions. These reactions enable the compound to form complex structures with unique electronic and chemical properties .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: A thiophene derivative with a bromine atom at the 5-position and a formyl group at the 2-position.
5-Bromo-2,2’-bithiophene: A dimeric thiophene with bromine substitution.
Uniqueness
5-bromo-2H-thiophen-2-ide;bromozinc(1+) is unique due to the presence of the bromozinc(1+) moiety, which imparts distinct reactivity and enables its use in cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Properties
IUPAC Name |
5-bromo-2H-thiophen-2-ide;bromozinc(1+) |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrS.BrH.Zn/c5-4-2-1-3-6-4;;/h1-2H;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGCPOFIURDPFT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]SC(=C1)Br.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2SZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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